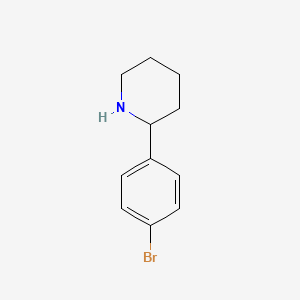

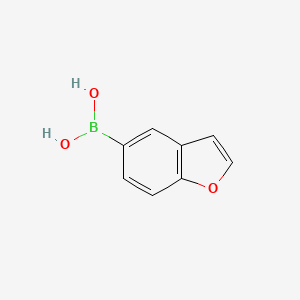

![molecular formula C11H14N2OS B1275869 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590360-10-4](/img/structure/B1275869.png)

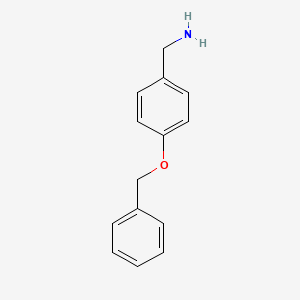

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that includes the formation of a carbon-sulfur bond . Additionally, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thi

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Mitigation in Neural Tissues

A derivative of 2-aminothiophene, specifically 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has shown significant antioxidant activity in various brain regions of mice, including the hippocampus, striatum, frontal cortex, and cerebellum. The compound was found to decrease lipid peroxidation and nitrite content while increasing antioxidant enzymatic activities, which implies potential neuroprotective effects against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).

Potential for Carcinogenicity Evaluation

The thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These compounds demonstrated activity profiles consistent with their known chemistry in vitro, indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt upon whether they would be capable of eliciting tumors in vivo. This insight suggests the importance of further in vivo evaluations for compounds with similar structures to known carcinogens (Ashby et al., 1978).

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, where 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be categorized, are widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They are also used in organic materials due to their electronic properties and in agrochemicals, flavors, and dyes. The versatility and diverse applications of thiophene derivatives underscore their significance in scientific research and various industries (Xuan, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-9(11(14)13-6-4-5-6)7-2-1-3-8(7)15-10/h6H,1-5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEHOGZQWBRXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

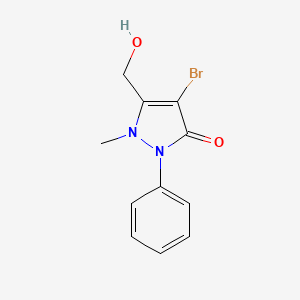

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

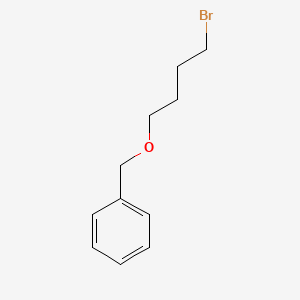

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)

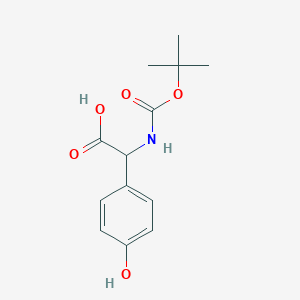

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)